molecular formula C12H21N5O B14127218 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide CAS No. 920438-27-3

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide

Cat. No.: B14127218
CAS No.: 920438-27-3
M. Wt: 251.33 g/mol
InChI Key: CNIYSLASZBIODH-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide typically involves the reaction of a cyclohexyl-substituted tetrazole with butyric acid or its derivatives. One common method involves the use of a cyclohexyl-substituted tetrazole precursor, which is reacted with butyric anhydride in the presence of a suitable catalyst under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide is unique due to its specific combination of a cyclohexyl group and a butyramide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

920438-27-3

Molecular Formula

C12H21N5O

Molecular Weight

251.33 g/mol

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]butanamide

InChI

InChI=1S/C12H21N5O/c1-2-6-12(18)13-9-11-14-15-16-17(11)10-7-4-3-5-8-10/h10H,2-9H2,1H3,(H,13,18)

InChI Key

CNIYSLASZBIODH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=NN=NN1C2CCCCC2

Origin of Product

United States

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